molecular formula C12H16O4 B8694818 Ethyl 3-hydroxy-3-(4-methoxyphenyl)propanoate

Ethyl 3-hydroxy-3-(4-methoxyphenyl)propanoate

Cat. No. B8694818
M. Wt: 224.25 g/mol
InChI Key: XZOQVCARPSEWSB-UHFFFAOYSA-N
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Patent
US07390925B2

Procedure details

A solution of ethyl 3-(4-methoxyphenyl)-3-oxopropanoate (444 mg, 2 mmol) in methanol (4 mL) was added sodium borohydride (76 mg, 2.0 mmol) at 0° C. slowly. After addition, the reaction mixture was stirred at 0° C. for 30 min. Two drops of saturated sodium sulfate solution were added to the reaction mixture to quench the reaction. Methanol was removed in vacuo, and water was added to the residue. The aqueous solution was extrated with ethyl acetate (x3), and the combined organic layers were dried over anhydrous sodium sulfate, and filtered. The filtrate was evaporated in vacuo. The crude mixture was purified by Flash Chromatography with eluent of 40% ethyl acetate/60% hexane to give the title compound as a clear oil (252 mg, 56% yield). 1H NMR (400 MHz, CDCl3) δ 1.22-1.28 (m, 3 H) 2.63-2.75 (m, 2 H) 3.79 (s, 3 H) 4.16 (q, J=7.13 Hz, 2 H) 5.07 (dd, J=9.06, 3.78 Hz, 1 H) 6.85-6.89 (m, 2 H) 7.24-7.31 (m, 2 H). HPLC retention time: 1.973 min (method A). MS (ESI) (M+Na)+ 246.96.
Quantity
444 mg
Type
reactant
Reaction Step One
Quantity
76 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
56%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9](=[O:16])[CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12])=[CH:5][CH:4]=1.[BH4-].[Na+]>CO.S([O-])([O-])(=O)=O.[Na+].[Na+]>[OH:16][CH:9]([C:6]1[CH:5]=[CH:4][C:3]([O:2][CH3:1])=[CH:8][CH:7]=1)[CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12] |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
444 mg
Type
reactant
Smiles
COC1=CC=C(C=C1)C(CC(=O)OCC)=O
Name
Quantity
76 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
4 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
Methanol was removed in vacuo, and water
ADDITION
Type
ADDITION
Details
was added to the residue
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude mixture was purified by Flash Chromatography with eluent of 40% ethyl acetate/60% hexane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OC(CC(=O)OCC)C1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 252 mg
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 56.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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